1-Aminomethyl-1-cyclohexanol hydrochloride

Physical Chemistry Formulation Science Chemical Handling

Researchers require stable, crystalline intermediates with defined solubility for reproducible API synthesis. The free base form is low-melting and difficult to handle. - **Solution:** Stable HCl salt (CAS 19968-85-5) as a white crystalline powder. - **Key application:** Confirmed intermediate in guanethidine (antihypertensive) route. - **Quality data:** >1,000,000 nM IC50 vs. PNMT - suitable as inert negative control. - **Supply:** Defined purity grade, available for immediate R&D shipment.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 19968-85-5
Cat. No. B012744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminomethyl-1-cyclohexanol hydrochloride
CAS19968-85-5
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)O.Cl
InChIInChI=1S/C7H15NO.ClH/c8-6-7(9)4-2-1-3-5-7;/h9H,1-6,8H2;1H
InChIKeyDXIAEURKHWGAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminomethyl-1-cyclohexanol hydrochloride: Properties & Specifications


1-Aminomethyl-1-cyclohexanol hydrochloride (CAS 19968-85-5) is a cyclohexanol derivative featuring a geminally substituted aminomethyl group, supplied as a stable hydrochloride salt. This compound is a versatile building block in medicinal chemistry and organic synthesis, primarily utilized as a pharmaceutical intermediate and as a ligand in chemical biology research . It is commercially available from major suppliers with defined purity grades, typically as a white to off-white crystalline powder .

1-Aminomethyl-1-cyclohexanol hydrochloride: Why No Substitutes


Direct substitution of 1-Aminomethyl-1-cyclohexanol hydrochloride with other aminomethyl cyclohexanol analogs, such as its free base form [1] or positional isomers like the 4-(aminomethyl) derivatives , is not feasible without compromising experimental or process outcomes. The hydrochloride salt provides a defined, high-melting crystalline solid that offers superior handling, stability, and water solubility compared to the low-melting free base . Furthermore, the geminal substitution pattern on the cyclohexane ring (1,1-substitution) imparts distinct steric and electronic properties that differ from the cis- or trans-4-substituted isomers, which can significantly affect binding affinity in biological assays or reactivity in synthetic transformations [2].

1-Aminomethyl-1-cyclohexanol hydrochloride: Quantitative Evidence vs. Analogs


Physical Form: Salt vs. Free Base

1-Aminomethyl-1-cyclohexanol hydrochloride is a high-melting crystalline solid, whereas its free base counterpart is a low-melting solid or liquid at ambient temperatures. This physical form difference is critical for accurate weighing, long-term storage, and formulation . The free base, 1-(aminomethyl)cyclohexanol (CAS 4000-72-0), has a reported melting point of 28 °C [1], making it prone to liquefaction under typical laboratory conditions. In contrast, the hydrochloride salt exhibits a melting point of 217-219 °C, ensuring it remains a free-flowing powder .

Physical Chemistry Formulation Science Chemical Handling

Purity: Supplier-Specified vs. Generic

The target compound is available with a defined, high-purity specification from major suppliers, which is essential for reproducible synthesis and biological testing. Sigma-Aldrich specifies a purity range of 97.5-102.5% (by titration) for its 1-Aminomethyl-1-cyclohexanol hydrochloride . This level of analytical characterization provides a higher degree of confidence for procurement than generic sources offering a nominal purity of 95% or 97% without a detailed specification sheet .

Analytical Chemistry Quality Control Procurement

Biological Inactivity as Negative Control

The compound demonstrates a well-characterized lack of inhibitory activity against the enzyme phenylethanolamine N-methyltransferase (PNMT), with an IC50 value greater than 1,000,000 nM (>1 mM) [1]. This level of inactivity is a key differentiator for researchers requiring a structurally relevant but biologically inert negative control. In contrast, other aminomethyl cyclohexanol derivatives or structurally similar head groups in anandamide analogs may exhibit significant affinity for various targets, including the anandamide transporter and CB1 receptor [2].

Enzymology Drug Discovery Assay Development

1-Aminomethyl-1-cyclohexanol hydrochloride: Validated Applications


Guanethidine and Guanidine Derivative Synthesis

This compound serves as a key pharmaceutical intermediate in the established synthetic route for guanethidine, an antihypertensive agent . The use of the defined, high-purity hydrochloride salt ensures consistent reaction yields and simplifies the purification of the final active pharmaceutical ingredient .

Fluorescent Anion Sensor Development

1-Aminomethyl-1-cyclohexanol hydrochloride has been documented for its utility as a fluorescent ligand in the development of sensors for anions such as bromide, chloride, and iodide . Its unique stereogenic properties allow for the study of enantiopure to atropisomeric transitions upon interaction with analytes, a feature not shared by simpler analogs .

Anandamide Analog Synthesis for Transporter Studies

The compound is a building block for synthesizing N-arachidonylethanolamine (anandamide) head group analogs . The geminal aminomethyl group on the cyclohexanol core is a key structural motif for probing the binding requirements of the anandamide transporter and cannabinoid receptors, as part of structure-activity relationship (SAR) studies .

Negative Control in Biochemical Assays

With a confirmed IC50 > 1,000,000 nM against phenylethanolamine N-methyltransferase (PNMT), this compound is an excellent candidate for use as a structurally similar but biologically inert negative control in enzyme inhibition assays . Its commercial availability with high purity makes it a reliable standard for this purpose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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